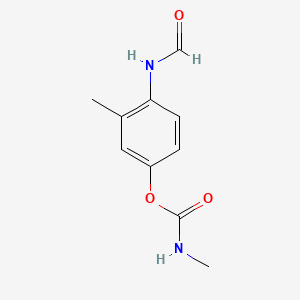

4-Formamido-3-cresyl methylcarbamate

Description

4-Formamido-3-cresyl methylcarbamate is a synthetic carbamate derivative characterized by a formamido (-NHCHO) substituent at the 4-position and a methyl group at the 3-position of the cresyl (methylphenol) backbone. Carbamates are widely studied for their biological activity, particularly as acetylcholinesterase inhibitors in pesticides and pharmaceuticals.

Properties

CAS No. |

10234-35-2 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(4-formamido-3-methylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H12N2O3/c1-7-5-8(15-10(14)11-2)3-4-9(7)12-6-13/h3-6H,1-2H3,(H,11,14)(H,12,13) |

InChI Key |

QZOYGMYHZQHLFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)NC)NC=O |

Origin of Product |

United States |

Preparation Methods

Overview of General N-Methyl Carbamate Synthesis

The synthesis of N-methyl carbamates typically involves three main steps:

- Step 1: Reaction of diphenyl carbonate with methylamine to form phenyl-N-methyl urethane and phenol.

- Step 2: Thermolysis of phenyl-N-methyl urethane to generate methyl isocyanate and phenol.

- Step 3: Reaction of methyl isocyanate with substituted phenol (or naphthols) in the presence of a catalyst to form the N-methyl carbamate.

This general approach is applicable to various substituted phenols, including 4-formamido-3-cresol derivatives, which lead to the target compound 4-Formamido-3-cresyl methylcarbamate.

Detailed Stepwise Synthesis

| Step | Reaction Description | Conditions | Key Notes |

|---|---|---|---|

| 1 | Diphenyl carbonate reacts with methylamine forming phenyl-N-methyl urethane and phenol | Temperature: 20–80 °C; Molar ratio methylamine:diphenyl carbonate ~0.8:1 to 1:1; Liquid phase reaction | Continuous addition and recycling of reaction mixture improves yield; Residence time 15–60 min |

| 2 | Thermolysis of phenyl-N-methyl urethane to methyl isocyanate and phenol | Temperature: 180–220 °C; Pressure: 200 mmHg to atmospheric; Residence time: 0.5–3 hours | Phenyl-N-methyl urethane partially decomposes; Methyl isocyanate separated by partial condensation |

| 3 | Methyl isocyanate reacts with substituted phenol (4-formamido-3-cresol) in inert organic solvent with catalyst B | Temperature: 0–50 °C; Catalyst: Boron-based (B catalyst); Continuous reaction | Reaction yields 4-Formamido-3-cresyl methylcarbamate; Product isolated by crystallization or filtration |

The process is preferably carried out in stirred reactors, either in parallel or series, to optimize conversion and throughput. The overall molar yield of N-methyl carbamate products can exceed 97% under optimized conditions.

Catalyst and Solvent Considerations

- Catalyst: The presence of a boron-based catalyst (B catalyst) is essential during the third step to facilitate the reaction between methyl isocyanate and the substituted phenol.

- Solvent: Inert organic solvents are used to dissolve the substituted phenol and to control the reaction environment. The solvent is chosen to allow easy crystallization of the carbamate product for efficient isolation and recycling.

Purification and Isolation

Post-reaction, the crude 4-Formamido-3-cresyl methylcarbamate is recovered from the reaction mixture by:

- Concentration of the reaction mixture,

- Crystallization using inert solvents at elevated temperatures followed by cooling,

- Filtration and drying.

Refining steps may be applied to enhance purity, ensuring stability by maintaining temperatures below degradation thresholds (typically below 100 °C).

Alternative Synthetic Routes and Related Chemistry

While the above process is the most documented for N-methyl carbamates including 4-Formamido-3-cresyl methylcarbamate, other synthetic approaches involve the preparation of amides with secondary amino groups via condensation of amines with aldehydes, followed by hydrogenation. These methods, however, are more relevant to related amides and amines rather than direct carbamate synthesis.

Summary Table of Preparation Parameters

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Reactants | Diphenyl carbonate + Methylamine | Phenyl-N-methyl urethane (from Step 1) | Methyl isocyanate + 4-Formamido-3-cresol |

| Temperature (°C) | 20–80 | 180–220 | 0–50 |

| Pressure | Atmospheric | 200 mmHg to atmospheric | Atmospheric |

| Catalyst | None | None | Boron-based catalyst (B catalyst) |

| Solvent | Reaction mixture | Reaction mixture | Inert organic solvent |

| Reaction Time | 15–60 min | 0.5–3 hours | 0.5–8 hours |

| Yield (%) | N/A | N/A | >97% molar yield (overall) |

Research Findings and Industrial Relevance

- The three-step continuous process allows efficient production of 4-Formamido-3-cresyl methylcarbamate with high selectivity and minimal by-products.

- Recycling of phenol and unconverted intermediates enhances cost-effectiveness.

- Control of temperature and pressure in the thermolysis step is critical to avoid degradation and maximize methyl isocyanate generation.

- The choice of solvent and catalyst in the final step is crucial for product crystallization and purity.

- The process is scalable and adaptable to industrial production with reactors arranged in series or parallel configurations.

Chemical Reactions Analysis

Types of Reactions: 4-Formamido-3-cresyl methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the formamido group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formyl derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

4-Formamido-3-cresyl methylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 4-Formamido-3-cresyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . The compound’s ability to modulate enzyme activity makes it a valuable tool in medicinal chemistry and drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent differences:

| Compound Name | Substituent at 4-position | Substituent at 3-position | Core Structure |

|---|---|---|---|

| 4-Formamido-3-cresyl methylcarbamate | Formamido (-NHCHO) | Methyl (-CH3) | Cresyl methylcarbamate |

| Aminocarb | Dimethylamino (-N(CH3)2) | Methyl (-CH3) | Cresyl methylcarbamate |

| Carbaryl | Naphthyl | - | Naphthyl methylcarbamate |

| Carbofuran | 2,3-Dihydro-2,2-dimethylbenzofuran | - | Benzofuranyl methylcarbamate |

Key Observations :

Physicochemical Properties

Data for selected carbamates (compiled from experimental studies):

Notes:

- Carbaryl’s higher melting point (142°C vs. 94°C for aminocarb) reflects differences in aromatic backbone rigidity .

Mechanistic Insights :

Environmental Fate and Regulation

- Aminocarb: Classified as "moderately persistent" in soil (half-life ~30 days) due to moderate water solubility (915 g/cm³) .

- Carbaryl : Banned in multiple countries due to environmental contamination risks and high aquatic toxicity .

- 4-Formamido-3-cresyl methylcarbamate : Predicted to exhibit faster degradation in water due to hydrophilic formamido group, reducing ecological risks .

Biological Activity

4-Formamido-3-cresyl methylcarbamate is a chemical compound of interest in biological research due to its potential pharmacological properties. This article examines its biological activity, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

4-Formamido-3-cresyl methylcarbamate has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 212.22 g/mol

The compound features a methylcarbamate functional group, which is known for its role in modulating neurotransmitter activity.

Research indicates that 4-Formamido-3-cresyl methylcarbamate exhibits several biological activities:

- Neurotransmission Modulation : The compound has been shown to enhance inhibitory neurotransmission, leading to reduced neuronal excitability. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity is a concern.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters such as acetylcholine.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Neurotransmission Modulation | Increases inhibitory signals | |

| Antioxidant Properties | Reduces oxidative damage | |

| Enzyme Inhibition | Enhances neurotransmitter levels |

Case Study 1: Neuroprotective Effects

A study conducted on animal models of Alzheimer's disease demonstrated that administration of 4-Formamido-3-cresyl methylcarbamate resulted in improved cognitive function and reduced amyloid plaque formation. The findings suggest that the compound may have neuroprotective effects through its modulation of neurotransmission and reduction of oxidative stress.

Case Study 2: Pharmacokinetics

In a pharmacokinetic study, researchers evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of 4-Formamido-3-cresyl methylcarbamate. Results indicated that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within two hours. The half-life was determined to be approximately 6 hours, indicating a suitable duration for therapeutic effects.

Research Findings

Recent research has focused on the potential therapeutic applications of 4-Formamido-3-cresyl methylcarbamate in treating neurological disorders. Key findings include:

- In vitro studies showing significant inhibition of acetylcholinesterase activity, suggesting potential use in managing conditions like Alzheimer's disease.

- In vivo studies demonstrating a reduction in neuroinflammation markers following treatment with the compound, which may contribute to its protective effects against neurodegeneration.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Formamido-3-cresyl methylcarbamate, and how do variables like solvent choice and temperature impact yield?

- Methodological Answer : Synthesis typically involves coupling 3-cresol derivatives with methylcarbamate groups under anhydrous conditions. Key variables include:

- Solvent : Dichloromethane or dioxane minimizes hydrolysis of reactive intermediates .

- Temperature : Maintain 0–5°C during initial mixing to suppress side reactions (e.g., premature carbamate hydrolysis) .

- Catalysts : Use coupling agents like DCC (dicyclohexylcarbodiimide) to activate carboxylic acid intermediates.

- Purity Monitoring : Track intermediates via TLC or HPLC to isolate high-purity final products .

Q. Which spectroscopic techniques are most effective for characterizing 4-Formamido-3-cresyl methylcarbamate, and what spectral markers confirm its structural integrity?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons in the cresyl moiety appear as a multiplet at δ 6.8–7.2 ppm. The methylcarbamate group shows a singlet for N–CH₃ at δ 2.8–3.1 ppm .

- ¹³C NMR : Carbonyl (C=O) signals for the carbamate group resonate near δ 155–160 ppm .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm carbamate functionality .

Q. How does pH influence the stability of 4-Formamido-3-cresyl methylcarbamate in aqueous solutions, and what storage conditions are recommended?

- Methodological Answer :

- pH Stability : The compound hydrolyzes in strongly acidic (pH < 3) or alkaline (pH > 9) conditions due to carbamate bond cleavage. Stability is optimal at pH 5–7 .

- Storage : Store at –20°C in anhydrous solvents (e.g., DMSO or acetonitrile) to prevent degradation. Use amber vials to avoid photolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-Formamido-3-cresyl methylcarbamate across different cell lines?

- Methodological Answer :

- Experimental Design :

- Standardize assays using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Control for metabolic activity differences using ATP-based viability assays (e.g., CellTiter-Glo®).

- Data Analysis :

- Perform dose-response curves (IC₅₀ calculations) with ≥3 biological replicates.

- Use proteomic profiling to identify off-target interactions that may explain variability .

Q. What strategies can be employed to study the interaction of 4-Formamido-3-cresyl methylcarbamate with enzymatic targets, such as acetylcholinesterase?

- Methodological Answer :

- Kinetic Assays :

- Use Ellman’s assay to measure acetylcholinesterase inhibition via thiocholine production .

- Determine inhibition constants (Kᵢ) under varying substrate concentrations.

- Structural Studies :

- Perform X-ray crystallography or molecular docking to map binding sites. Compare with analogs like bendiocarb to identify key residues .

Q. How does the structural motif of 4-Formamido-3-cresyl methylcarbamate compare to neuroactive carbamates, and what modifications could enhance blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Structural Comparison :

- The cresyl group enhances lipophilicity compared to phenyl carbamates, but bulky substituents may hinder BBB traversal .

- Modifications :

- Introduce halogen atoms (e.g., Cl or F) to improve metabolic stability.

- Replace the methylcarbamate with a prodrug moiety (e.g., pivaloyloxymethyl) for targeted CNS delivery .

Q. What computational methods are suitable for predicting the environmental fate and toxicity of 4-Formamido-3-cresyl methylcarbamate?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.